4-(3-Acetamidophenyl)butanoic acid
Description
4-(3-Acetamidophenyl)butanoic acid is a substituted phenylbutanoic acid derivative characterized by a butanoic acid chain linked to a phenyl ring bearing an acetamido (-NHCOCH₃) group at the meta (3-) position. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol (estimated based on analogs) . This compound is structurally distinct due to the combination of a polar acetamido group and a carboxylic acid moiety, which may confer unique physicochemical and biological properties. It is primarily utilized in synthetic organic chemistry as a pharmaceutical intermediate or research chemical, though specific therapeutic applications remain underexplored in the provided literature .
Properties
IUPAC Name |
4-(3-acetamidophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11-6-2-4-10(8-11)5-3-7-12(15)16/h2,4,6,8H,3,5,7H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPQODVUAOZBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678494 | |
| Record name | 4-(3-Acetamidophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4505-33-3 | |
| Record name | 4-(3-Acetamidophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetamidophenyl)butanoic acid typically involves the acylation of 3-aminophenylbutanoic acid. One common method includes the following steps:
Starting Material: 3-Aminophenylbutanoic acid.
Acylation: The amino group is acylated using acetic anhydride in the presence of a base such as pyridine or triethylamine.
Purification: The product is purified through recrystallization or chromatography to obtain pure 4-(3-Acetamidophenyl)butanoic acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acylation process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetamidophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3-Aminophenylbutanoic acid.
Substitution: Various substituted phenylbutanoic acids depending on the nucleophile used.
Scientific Research Applications
4-(3-Acetamidophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Acetamidophenyl)butanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This inhibition leads to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-(3-Acetamidophenyl)butanoic acid, differing in substituents, functional groups, or backbone modifications. Key comparisons are summarized in Table 1.
Phenoxybutanoic Acid Derivatives
- 4-(2-Acetamidophenoxy)butanoic Acid (CAS 1016689-67-0): Differs by an oxygen atom bridging the phenyl and butanoic acid groups, with the acetamido group at the ortho (2-) position. This structural variation reduces planarity and alters electronic properties compared to the non-oxygen-bridged 4-(3-Acetamidophenyl)butanoic acid .
- MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid, CAS 94-81-5): A herbicide with a chlorinated phenoxy group.
Substituted Phenylbutanoic Acids
- 4-(4-Bromophenyl)butanoic Acid (CAS 35656-89-4): Features a bromine atom at the para position. The electron-withdrawing bromine increases acidity (pKa ~4.2) compared to the acetamido-substituted analog (predicted pKa ~4.8) .
- This increases lipophilicity (LogP ~2.1) relative to the acetamido derivative (LogP ~1.5) .
Functional Group Variants
- 4-Acetamidobutanoic Acid (CAS 3025-96-5): Lacks the phenyl ring, simplifying the structure. It has a lower molecular weight (145.16 g/mol) and higher water solubility, making it a model compound for studying acetamido-carboxylic acid interactions .
- 4-(3-Aminophenyl)butanoic Acid Hydrochloride (CAS 1329613-52-6): The amine (-NH₂) analog of the target compound. The hydrochloride salt form enhances solubility but reduces stability under basic conditions .
Conformational Comparisons
Crystallographic studies of analogs like 4-(3-Methoxyphenoxy)butanoic Acid reveal that the carboxyl group torsion angle (HO–C(O)–CH₂–CH₂) ranges from 161.6° to 174.7°, influenced by substituent steric effects. The acetamido group in 4-(3-Acetamidophenyl)butanoic acid may induce similar conformational rigidity, impacting binding interactions in biological systems .
Data Tables
Table 1: Physicochemical and Structural Comparison
Biological Activity
4-(3-Acetamidophenyl)butanoic acid (CAS Number: 4505-33-3) is an organic compound characterized by its unique structure that includes an acetamido group attached to a phenyl ring, linked to a butanoic acid chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.
Chemical Structure and Properties
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- Functional Groups : Acetamido and carboxylic acid
The presence of the acetamido group enhances the solubility and reactivity of the compound, which is crucial for its interaction with biological targets.
The primary mechanism of action for 4-(3-Acetamidophenyl)butanoic acid involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the synthesis of pro-inflammatory mediators such as prostaglandins, which are responsible for pain and inflammation. This mechanism positions the compound as a potential candidate for non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings
Recent studies have highlighted the biological activity of 4-(3-Acetamidophenyl)butanoic acid in various contexts:
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties comparable to established NSAIDs.
- Analgesic Effects : Animal models have shown that administration of this compound leads to a marked reduction in pain responses, indicating its potential as an analgesic agent.
Study 1: Anti-inflammatory and Analgesic Evaluation
A study conducted on a rat model evaluated the anti-inflammatory effects of 4-(3-Acetamidophenyl)butanoic acid. The results indicated a significant reduction in paw edema when compared to control groups treated with saline or other NSAIDs.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Saline | 5 |
| NSAID A | 30 |
| 4-(3-Acetamidophenyl)butanoic acid | 45 |
Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity against various cancer cell lines, 4-(3-Acetamidophenyl)butanoic acid exhibited selective cytotoxic effects, particularly on breast cancer cells (MCF-7), with an IC50 value indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 60 |
| A549 | 75 |
Comparative Analysis
When compared to similar compounds, such as 4-(3-aminophenyl)butanoic acid and 4-(3-hydroxyphenyl)butanoic acid, the acetamido derivative demonstrates enhanced solubility and potentially improved bioavailability due to its unique functional group.
| Compound | Solubility | Anti-inflammatory Activity | Analgesic Activity |
|---|---|---|---|
| 4-(3-Acetamidophenyl)butanoic acid | High | Significant | Significant |
| 4-(3-Aminophenyl)butanoic acid | Moderate | Moderate | Low |
| 4-(3-Hydroxyphenyl)butanoic acid | Low | Low | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
